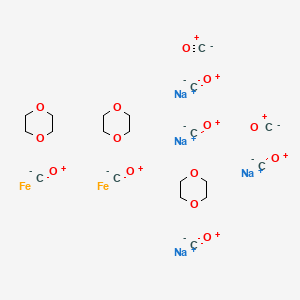
Collman'S reagent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Collman’s reagent, also known as disodium tetracarbonylferrate, is an organometallic compound with the formula Na₂[Fe(CO)₄]. It is a colorless, oxygen-sensitive solid that is widely used in organic and organometallic chemistry. The reagent was first developed by James P. Collman in the 1970s and has since become a valuable tool for synthesizing aldehydes and ketones from alkyl halides .
Vorbereitungsmethoden
Collman’s reagent is typically prepared by reducing iron pentacarbonyl (Fe(CO)₅) with sodium amalgam or sodium naphthalene in tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction proceeds as follows :
[ \text{Fe(CO)}_5 + 2 \text{Na} \rightarrow \text{Na}_2[\text{Fe(CO)}_4] + \text{CO} ]
The resulting disodium tetracarbonylferrate is often isolated as a solvate with THF or DME, which binds to the sodium cations . Industrial production methods are similar but may involve more scalable reducing agents and solvents to accommodate larger batch sizes .
Analyse Chemischer Reaktionen
Collman’s reagent primarily undergoes nucleophilic substitution reactions with alkyl halides to form aldehydes and ketones. The general reaction mechanism involves the formation of an iron-alkyl intermediate, which is then hydrolyzed to yield the desired carbonyl compound :
[ \text{Na}_2[\text{Fe(CO)}_4] + \text{RBr} \rightarrow \text{Na}[\text{RFe(CO)}_4] + \text{NaBr} ] [ \text{Na}[\text{RFe(CO)}_4] + \text{HCl} \rightarrow \text{RCHO} + \text{Fe(CO)}_4 + \text{NaCl} ]
Common reagents used in these reactions include alkyl halides (e.g., alkyl bromides), triphenylphosphine (PPh₃), and acetic acid (CH₃COOH) . Major products formed from these reactions are aldehydes (RCHO) and ketones (RCOR’).
Wissenschaftliche Forschungsanwendungen
Collman’s reagent has a wide range of applications in scientific research, particularly in organic and organometallic chemistry. It is used to synthesize aldehydes and ketones from alkyl halides, which are important intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals . Additionally, Collman’s reagent is employed in the preparation of bimetallic clusters and carbonyl complexes, which have applications in catalysis and materials science .
Wirkmechanismus
The mechanism of action of Collman’s reagent involves the nucleophilic attack of the disodium tetracarbonylferrate anion on an alkyl halide, forming an iron-alkyl intermediate. This intermediate is then hydrolyzed to produce the corresponding aldehyde or ketone . The molecular targets of Collman’s reagent are primarily alkyl halides, and the key pathway involved is the nucleophilic substitution reaction .
Vergleich Mit ähnlichen Verbindungen
Collman’s reagent is unique in its ability to selectively convert alkyl halides to aldehydes and ketones under mild conditions. Similar compounds include Grignard reagents (RMgX) and organolithium reagents (RLi), which are also used for carbonyl compound synthesis but often require harsher conditions and can lead to over-reduction . Another related compound is disodium octacarbonylferrate (Na₂[Fe₂(CO)₈]), which is used in similar carbonylation reactions but has different reactivity and selectivity profiles .
Eigenschaften
IUPAC Name |
tetrasodium;carbon monoxide;1,4-dioxane;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O2.8CO.2Fe.4Na/c3*1-2-6-4-3-5-1;8*1-2;;;;;;/h3*1-4H2;;;;;;;;;;;;;;/q;;;;;;;;;;;;;4*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQHSDPSRBMMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1COCCO1.C1COCCO1.C1COCCO1.[Na+].[Na+].[Na+].[Na+].[Fe].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Fe2Na4O14+4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

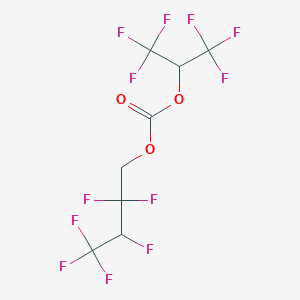



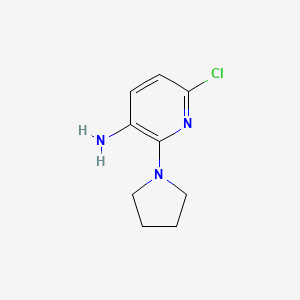

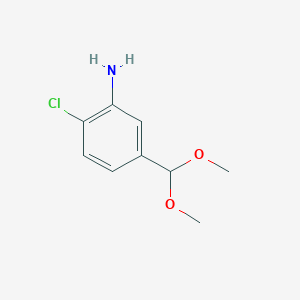
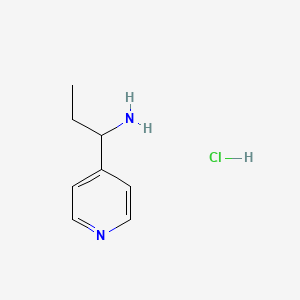
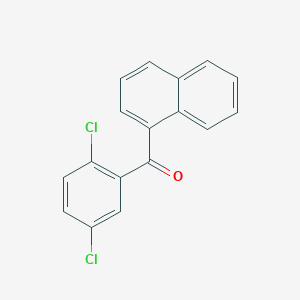
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)



